7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481053
InChI: InChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H
SMILES:
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

CAS No.:

Cat. No.: VC16481053

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H
Standard InChI Key PFTUEBFTHVNUBZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NCCCC2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a benzo[b]azepine system, where the benzene ring is fused to a partially saturated azepine ring. The methoxy group (-OCH3_3) at the 7-position introduces electron-donating effects, influencing electronic distribution and intermolecular interactions. X-ray crystallography and NMR data (e.g., 1H ^1\text{H}-NMR: δ 2.61 ppm for methylene protons) confirm the chair-like conformation of the azepine ring and planar benzene moiety . The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15NOHCl\text{C}_{11}\text{H}_{15}\text{NO} \cdot \text{HCl}
Molecular Weight213.7 g/mol
Density1.187 g/cm³ (analog estimate)
Boiling Point353.99°C (analog estimate)
LogP3.004 (predicted)
SolubilitySoluble in DMSO, methanol

Spectroscopic Identification

The compound’s canonical SMILES string (COC1=CC2=C(CCNCC2)C=C1.Cl\text{COC}1=\text{CC}2=\text{C}(\text{CCNCC}2)\text{C}=\text{C}1.\text{Cl}) encodes its connectivity, while the InChI key (QTFBRRKMULNOSW-UHFFFAOYSA-N\text{QTFBRRKMULNOSW-UHFFFAOYSA-N}) provides a unique identifier for databases . IR spectra reveal characteristic stretches for the aromatic C-H (3050 cm1^{-1}), methoxy C-O (1250 cm1^{-1}), and protonated amine N-H (2500 cm1^{-1}) .

Synthetic Methodologies

Cyclocondensation Strategies

A patented route for analogous benzazepines involves a four-step sequence :

  • Formation of 4-(4-substituted-anilino)-4-ketobutyric acid: Reacting 4-methoxyaniline with succinic anhydride in dichloromethane under reflux yields the ketoacid intermediate.

  • Cyclization to dihydrodiketone: Treatment with AlCl3_3 in dichloroethane at 60°C induces Friedel-Crafts acylation, forming the azepine ring .

  • Ethylene glycol ketal protection: Tosic acid-catalyzed reaction with ethylene glycol in toluene stabilizes the ketone for subsequent reduction.

  • Borohydride reduction: Sodium borohydride and BF3_3-THF selectively reduce the ketone to the secondary amine, followed by HCl salt formation .

Critical Parameters:

  • AlCl3_3 stoichiometry (2.5–3.0 equiv) ensures complete cyclization without side reactions .

  • Temperature control (<35°C during workup) prevents decomposition of the acid-sensitive intermediate .

Alternative Routes

Kanao et al. (1982) reported a Pd-catalyzed coupling approach starting from 7-methoxyindole, achieving a 68% yield via Buchwald-Hartwig amination . This method avoids harsh Lewis acids but requires inert conditions.

Biological Applications and Mechanism

Antitubercular Activity

Whitehouse et al. (2019) identified the compound as a scaffold for allosteric inhibitors of Mycobacterium tuberculosis fumarate hydratase (FH) . By binding to a cryptic pocket near the active site, it disrupts the enzyme’s conformational dynamics, reducing catalytic efficiency (Ki=2.3 μMK_i = 2.3 \ \mu\text{M}) . Molecular dynamics simulations show the methoxy group forms hydrogen bonds with Thr-156 and His-204, while the azepine ring induces steric occlusion of substrate entry .

Industrial and Research Applications

Drug Development

The compound is a precursor to:

  • Mebeverine analogs: Used in irritable bowel syndrome for their antispasmodic effects .

  • FH inhibitors: Investigational agents for drug-resistant tuberculosis (Phase I trials ongoing) .

Chemical Biology

As a photoaffinity probe, the azepine nitrogen can be functionalized with diazirine groups to map FH-inhibitor binding sites via click chemistry .

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